molecular formula C14H17N3O B2794112 5-cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine CAS No. 1803077-18-0

5-cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine

Cat. No.: B2794112
CAS No.: 1803077-18-0
M. Wt: 243.31
InChI Key: SFBSGJBWTSBZDK-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol. This compound is characterized by its cyclopropyl group, a methoxybenzyl moiety, and a pyrazol-3-amine structure, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the core pyrazole ring. One common method includes the reaction of 4-methoxybenzaldehyde with hydrazine to form a hydrazone intermediate, followed by cyclization to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 5-cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be utilized to study various biological processes, such as enzyme inhibition or receptor binding. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological targets can be harnessed to create drugs for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine

  • N1-Cyclopropyl-N1-(4-methoxybenzyl)ethane-1,2-diamine

Uniqueness: 5-Cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine stands out due to its specific structural features, such as the presence of the cyclopropyl group and the methoxybenzyl moiety. These features contribute to its unique reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-cyclopropyl-1-[(4-methoxyphenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-18-12-6-2-10(3-7-12)9-17-13(11-4-5-11)8-14(15)16-17/h2-3,6-8,11H,4-5,9H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBSGJBWTSBZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC(=N2)N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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